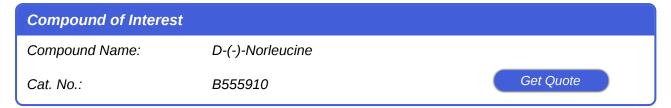


A Technical Guide to the Physical Characteristics of Crystalline D-Norleucine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Norleucine, a non-proteinogenic α -amino acid, serves as a critical building block in synthetic chemistry and pharmaceutical development. As an isomer of leucine, its unique linear side chain provides distinct physicochemical properties that are leveraged in peptide synthesis to enhance stability and modulate biological activity. Notably, D-Norleucine is utilized as a non-oxidizable isostere for methionine in protein engineering and drug design, allowing for the study of protein structure and function without the complication of sulfur oxidation.[1][2][3][4][5] This technical guide provides an in-depth overview of the core physical characteristics of crystalline D-Norleucine, detailed experimental protocols for their determination, and visualizations of key experimental workflows and conceptual relationships.

Physicochemical Properties

The physical properties of D-Norleucine and its racemic form, DL-Norleucine, are summarized below. These properties are fundamental to its handling, formulation, and application in various scientific contexts.

General and Physical Properties



Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	[6]
Molecular Weight	131.17 g/mol	[1]
Appearance	White to off-white crystalline powder	[6]
Melting Point	≥300 °C (decomposes)	
Water Solubility	16 g/L at 23 °C	[4]
Optical Rotation [α]D20	-23 ± 2° (c=5 in 5N HCl)	[6]

Crystallographic Properties of DL-Norleucine

Detailed crystallographic data for the pure D-enantiomer is not readily available in the surveyed literature. However, extensive studies have been conducted on the racemic DL-Norleucine, which is known to crystallize in different polymorphic forms (α, β, γ) .[7] The crystal structure is characterized by a double-layer arrangement.[7] It is anticipated that the unit cell dimensions for crystalline D-Norleucine would be similar to those of its enantiomer, L-Norleucine, and related to the parameters of the racemic forms.

Crystal System	Polymorph	Space Group	Unit Cell Parameters	Source
Monoclinic	α	P21/a	a = 9.85 Å, b = 9.68 Å, c = 11.13 Å, β = 107.9°	[7]
Monoclinic	β	I2/a	a = 19.38 Å, b = 4.84 Å, c = 11.12 Å, β = 106.6°	[7]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of crystalline D-Norleucine are provided below.



Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.[8][9]

Methodology: Capillary Method using a Mel-Temp Apparatus

- Sample Preparation: A small amount of finely powdered, dry crystalline D-Norleucine is loaded into a capillary tube to a height of approximately 3 mm.[10][11] The tube is tapped gently to pack the sample at the bottom.[10]
- Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus.[8][10]
- Rapid Determination (Optional): A preliminary rapid heating is performed to determine an approximate melting range.[8]
- Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2 °C per minute, approaching the approximate melting point.[8]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] For pure substances, this range is typically narrow (0.5-1.0 °C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in D-Norleucine based on their characteristic infrared absorption frequencies.

Methodology: KBr Pellet Method

- Sample Preparation: Approximately 1-2 mg of crystalline D-Norleucine is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.[12]
- Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[12]



 Spectral Acquisition: A background spectrum of a blank KBr pellet is first recorded.[13] The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the transmission spectrum is recorded.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the molecular structure and packing in the crystalline state.

Methodology: Magic-Angle Spinning (MAS) NMR

- Sample Packing: A sufficient amount of microcrystalline D-Norleucine is packed into a zirconia rotor (e.g., 0.7 mm).[14]
- Spectrometer Setup: The rotor is placed in the NMR probe, which is then inserted into the magnet. The sample is spun at a high speed (e.g., 10-100 kHz) at the magic angle (54.7°) relative to the main magnetic field to average out anisotropic interactions and obtain higher resolution spectra.[15][16]
- Data Acquisition: Standard solid-state NMR pulse sequences are used. For structural elucidation, 1D ¹³C and ¹⁵N experiments, as well as 2D correlation experiments (e.g., ¹³C- ¹³C), are typically performed.[15][16] These experiments help in assigning the chemical shifts to specific atoms in the molecule.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information on the three-dimensional atomic arrangement, unit cell dimensions, and space group of a crystal.[17][18]

Methodology: Single-Crystal X-ray Crystallography

- Crystal Growth: High-quality single crystals of D-Norleucine are grown, typically by slow evaporation from a suitable solvent.
- Crystal Mounting: A suitable single crystal (typically >0.1 mm) is mounted on a goniometer head.[18]

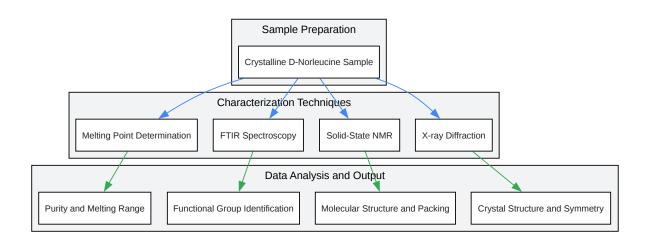


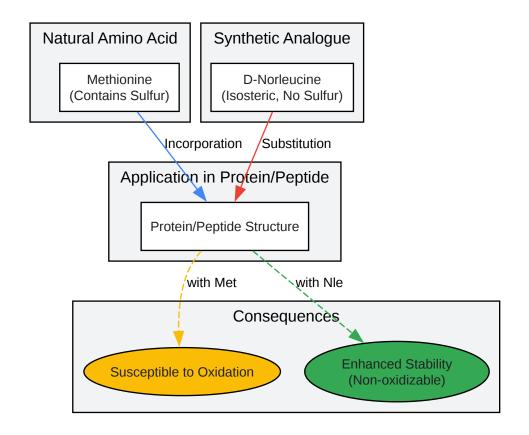
- Data Collection: The crystal is placed in an X-ray beam (often at a synchrotron source for high intensity) and rotated.[17] The diffraction pattern of X-rays scattered by the crystal is recorded on a detector.[18]
- Structure Solution and Refinement: The positions and intensities of the diffraction spots are
 used to determine the unit cell and space group.[18] The intensities are then used to
 calculate an electron density map, from which the atomic positions are determined (structure
 solution).[18] This initial model is then refined to best fit the experimental data.[17]

Visualizations Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline sample like D-Norleucine.







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References

- 1. Norleucine, D-(-)- | C6H13NO2 | CID 456468 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methionine in Proteins: It's not just for protein initiation anymore PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Wikipedia [en.wikipedia.org]
- 4. Norleucine Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. thinksrs.com [thinksrs.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Solid-state NMR spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nmr spectroscopy for solids | Bruker [bruker.com]
- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 18. x Ray crystallography PMC [pmc.ncbi.nlm.nih.gov]
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